molecular formula C16H10ClN3O3 B2515706 (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide CAS No. 329716-14-5

(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

Cat. No. B2515706
CAS RN: 329716-14-5
M. Wt: 327.72
InChI Key: KSPQTNDNRMHMQE-UHFFFAOYSA-N
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Description

(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide, also known as CCPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. CCPA is a small molecule with a molecular weight of 348.8 g/mol and a chemical formula of C17H10ClN3O3.

Mechanism of Action

The mechanism of action of (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide involves the inhibition of the cyclic AMP-dependent protein kinase (PKA) and the cyclic GMP-dependent protein kinase (PKG). This inhibition leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of various cellular processes such as proliferation, differentiation, and apoptosis. (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the degradation of cyclic nucleotides. This inhibition leads to an increase in the levels of cyclic AMP and cyclic GMP, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has been shown to have a neuroprotective effect by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide is also stable and can be stored for long periods without degradation. However, (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide. One direction is to investigate the potential of (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide as a drug for the treatment of cancer and other diseases. Another direction is to explore the neuroprotective effects of (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide and its potential use in the treatment of neurodegenerative diseases. Further research is also needed to understand the mechanism of action of (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide and its interaction with intracellular targets. Finally, the development of new synthesis methods for (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide could lead to the production of more efficient and cost-effective drugs.

Synthesis Methods

The synthesis of (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide involves the condensation of 4-chlorobenzaldehyde and 4-nitrobenzaldehyde with malononitrile using a catalytic amount of piperidine in ethanol. The resulting product is then subjected to a reaction with acetic anhydride and pyridine to obtain (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide in high yield and purity. This synthesis method has been optimized to produce (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide with high efficiency and purity, making it suitable for large-scale production.

Scientific Research Applications

(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other diseases. (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has also been shown to have a neuroprotective effect, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(8-2-11)20(22)23/h1-9H,(H,19,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPQTNDNRMHMQE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

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